molecular formula C16H14N6O2 B7681910 3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide

3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide

Cat. No. B7681910
M. Wt: 322.32 g/mol
InChI Key: VHQHSCOSUJMGHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide is a chemical compound that has gained significant attention in scientific research due to its potential use in the development of novel drugs. This compound has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of 3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide is not fully understood. However, it has been proposed that the compound works by inhibiting certain enzymes and signaling pathways in the body, leading to its pharmacological effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory and anti-cancer activities, making it a potential candidate for the treatment of various diseases. In addition, it has been found to inhibit certain enzymes such as tyrosine kinases and carbonic anhydrase, which play important roles in various physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide in lab experiments is its potential use in the development of new drugs. Its various pharmacological properties make it a promising candidate for further research. However, one of the main limitations of using this compound is its complex synthesis method, which can make it difficult to produce large quantities for use in experiments.

Future Directions

There are several future directions for research on 3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer activities, with the aim of developing new drugs for the treatment of these diseases. Another direction is to explore its potential use in inhibiting other enzymes and signaling pathways in the body, with the aim of developing new drugs for the treatment of various diseases. Finally, further research can be conducted to optimize the synthesis method of this compound, with the aim of producing larger quantities for use in experiments.

Synthesis Methods

The synthesis of 3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide involves the reaction of benzimidazole, furan-3-carboxylic acid, and 1,2,4-triazole-3-carboxylic acid with propionyl chloride in the presence of a catalyst. The resulting compound is then purified using various techniques such as recrystallization and column chromatography.

Scientific Research Applications

3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide has been extensively studied for its potential use in the development of new drugs. It has been found to exhibit various pharmacological properties such as anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, it has been shown to inhibit certain enzymes such as tyrosine kinases and carbonic anhydrase, making it a potential candidate for the treatment of various diseases.

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[5-(furan-3-yl)-1H-1,2,4-triazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-14(5-7-22-10-17-12-3-1-2-4-13(12)22)18-16-19-15(20-21-16)11-6-8-24-9-11/h1-4,6,8-10H,5,7H2,(H2,18,19,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHQHSCOSUJMGHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NC3=NNC(=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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